Ketocyclazocine

Description

Historical Context and Genesis of Kappa Opioid Receptor Postulation

The journey to understanding the complex opioid system was not linear. It evolved from a simple model to a more nuanced appreciation of multiple receptor types, a paradigm shift significantly influenced by studies involving ketocyclazocine.

In the mid-20th century, the prevailing view was that the effects of all opioid drugs were mediated by a single type of receptor. nih.gov However, pharmacological studies in the 1960s began to suggest the existence of multiple opioid receptor sites. nih.govwikipedia.org A landmark moment in this evolution came in 1976 from the work of Martin and colleagues. taylorandfrancis.comoup.com Through detailed pharmacological profiling in chronic spinal dogs, they observed that different classes of opioid drugs produced distinct and contrasting physiological and behavioral effects. taylorandfrancis.comoup.com

They identified three different profiles based on three prototype compounds: morphine, this compound, and N-allylnormetazocine (SKF-10,047). taylorandfrancis.comoup.com This led to the initial proposal of three receptor types:

Mu (μ) , named after its prototype agonist, morphine . wikipedia.orgoup.com

Kappa (κ) , named for its prototype agonist, This compound . wikipedia.orgwikipedia.orgoup.com

Sigma (σ) , named for its prototype, SKF-10,047 . taylorandfrancis.com

Later research, including the discovery of endogenous opioid peptides like enkephalins, led to the identification of the delta (δ) receptor . taylorandfrancis.comoup.com It was also later determined that the sigma receptor was not an opioid receptor. taylorandfrancis.com This multi-receptor model fundamentally changed the landscape of opioid research, paving the way for the development of more selective drugs. mdpi.com

These distinct effects, which could not be fully explained by the activity at the mu receptor, provided compelling evidence for a separate receptor system. nih.govbiorxiv.org Consequently, the receptor at which this compound was proposed to exert its primary effects was named the "kappa" (κ) receptor. wikipedia.orgwikipedia.orgnih.gov this compound thus became the first selective KOR ligand and the namesake for this receptor type. mdpi.comtaylorandfrancis.com

Evolution of Opioid Receptor Classification Paradigms

Significance of this compound as a Pharmacological Research Tool

This compound's identification as the prototype kappa agonist made it an indispensable tool for opioid research. Its use allowed scientists to:

Characterize the KOR: Researchers used radiolabeled versions of this compound and its analogue, ethylthis compound, in binding assays to identify and characterize kappa receptor binding sites in brain tissue. nih.govpnas.org These studies helped to determine the distribution and density of KORs in the central nervous system. nih.govjneurosci.org

Differentiate Receptor Functions: By comparing the effects of this compound with those of mu (morphine) and delta (enkephalins) agonists, pharmacologists could begin to dissect the specific physiological functions mediated by each receptor type. oup.comnih.gov For example, studies showed that this compound-induced analgesia might be mediated through different mechanisms than morphine-induced analgesia. nih.gov

Explore KOR Pharmacology: this compound served as a benchmark compound for the development and evaluation of new, potentially more selective KOR ligands. mdpi.com Its binding affinity and functional activity were the standards against which new compounds were measured. acs.org

While instrumental, early research also noted that this compound was not perfectly selective, showing some affinity for the mu receptor. acs.orgresearchgate.net This spurred the search for even more selective research tools.

| Compound | Receptor Target | Key Role in Research |

| Morphine | Mu (μ) Agonist | Prototype for μ-opioid effects (e.g., analgesia, euphoria). wikipedia.orgresearchgate.net |

| This compound | Kappa (κ) Agonist | Prototype for κ-opioid effects; led to KOR postulation. wikipedia.orgwikipedia.orgnih.gov |

| Ethylthis compound | Kappa (κ) Agonist | Analogue of this compound used extensively in binding studies. nih.govtaylorandfrancis.com |

| Naloxone (B1662785) | Opioid Antagonist | General opioid antagonist used to confirm opioid receptor mediation. nih.gov |

Overview of Academic Research Trajectories for Kappa Opioid Receptor Agonists

The discovery of this compound and the KOR opened up new avenues of academic and pharmaceutical research. The initial hope was to develop potent analgesics that lacked the addictive properties of mu opioid agonists. frontiersin.orgnih.gov This goal has guided several research trajectories:

Development of Selective KOR Agonists: Following this compound, significant effort was dedicated to synthesizing novel KOR agonists with higher selectivity and improved pharmacological profiles. mdpi.com This led to the creation of a diverse range of compounds, from benzomorphan (B1203429) derivatives to structurally unique molecules like U-50,488 and the natural product Salvinorin A. nih.gov

Investigation of Therapeutic Potential: Research has explored the therapeutic potential of KOR agonists for various conditions beyond pain, including pruritus (itching), for which the KOR agonist nalfurafine (B1239173) is clinically approved in Japan. mdpi.commedicaljournals.se Other potential applications investigated include anticonvulsant effects and roles in addiction and mood disorders. mdpi.comwikipedia.org

Understanding Aversive Effects: A major hurdle in the clinical development of KOR agonists has been their tendency to produce undesirable side effects in humans, such as dysphoria, sedation, and psychotomimetic effects (hallucinations). mdpi.comfrontiersin.org A significant area of research focuses on understanding the neurobiological basis of these aversive states, which are thought to be mediated by the KOR/dynorphin system's role in stress and anti-reward pathways. frontiersin.orgwikipedia.org

Biased Agonism: More recent research has focused on the concept of "biased agonism" or "functional selectivity". mdpi.comnih.gov This paradigm suggests that a ligand can activate a receptor in a way that preferentially engages certain intracellular signaling pathways over others. The goal is to develop biased KOR agonists that trigger the G-protein pathway responsible for analgesia while avoiding the β-arrestin pathway linked to dysphoria and other negative side effects. nih.govfrontiersin.orgnih.gov

The journey that began with the unique pharmacological profile of this compound continues to evolve, with modern research aiming to harness the therapeutic potential of the kappa opioid system while minimizing its undesirable effects.

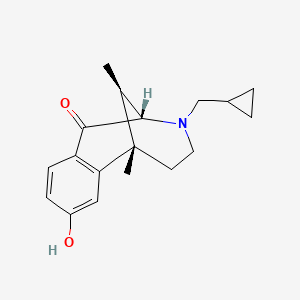

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C18H23NO2 |

|---|---|

Poids moléculaire |

285.4 g/mol |

Nom IUPAC |

(1S,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |

InChI |

InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18-/m0/s1 |

Clé InChI |

HQBZLVPZOGIAIQ-PBQZTSCYSA-N |

SMILES isomérique |

C[C@H]1[C@H]2C(=O)C3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O |

SMILES canonique |

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |

Synonymes |

(+)-3-(cyclopropylmethyl)-8-keto-5-(eq)-9-(ax)-dimethyl-6,7-benzomorphan ketazocine ketazocine methanesulfonate ketazocine, (2alpha,6alpha,11S*)-(+-)-isomer ketazocine, (2alpha,6alpha,11S*)-isomer ketazocine, hydrochloride, (2alpha,6alpha,11S*)-isomer ketazocine, mesylate, (2alpha,6alpha,11S*)-(+-)-isomer ketazocine, mesylate, (2S-(2alpha,6alpha,11S*))-isomer ketocyclazocine |

Origine du produit |

United States |

Synthetic Strategies and Structural Characterization of Ketocyclazocine Analogues for Research

Methodologies for the Chemical Synthesis of Ketocyclazocine and its Derivatives

The synthesis of this compound and its analogues involves multi-step processes that begin with the construction of a core scaffold, followed by strategic modifications to introduce desired functional groups.

The foundational framework of this compound is the 2,6-methano-3-benzazocine nucleus, a rigid structure derived from the simplification of the morphine skeleton. researchgate.net This core provides a rigid backbone essential for probing the pharmacophoric requirements for opioid receptor interaction. researchgate.net A number of synthetic routes have been developed for the synthesis of benzomorphans. researchgate.net One notable strategy for creating benzomorphan (B1203429) analogues involves an intramolecular Buchwald-Hartwig cyclization, a powerful method for forming the key ring system. uni-tuebingen.de The synthesis provides a versatile template that allows for systematic modifications at key positions, such as the nitrogen substituent or the phenolic hydroxyl group, to achieve specific functional profiles. researchgate.net

Once the benzomorphan core is assembled, functionalization and derivatization are employed to create a library of analogues for research. These modifications are critical for investigating how specific chemical features influence receptor binding and activity.

A prominent strategy involves the modification of the 8-position hydroxyl group, which is generally important for receptor binding. nih.govacs.org To overcome potential pharmacokinetic liabilities associated with this phenolic group, such as rapid metabolism, researchers have replaced it with an amino group. acs.orgnih.govacs.org This is often achieved using palladium-catalyzed amination reactions on aryl triflates, which are derivatives of the parent phenol. acs.orgnih.gov This method has been successfully used to prepare an extensive series of 8-amino-2,6-methano-3-benzazocines, including derivatives of this compound. acs.orgnih.gov

Key palladium-catalyzed amination methods used in the synthesis of benzomorphan analogues include:

Method B: Utilizing a catalyst system of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with DPPF (1,1'-bis(diphenylphosphino)ferrocene) as the ligand and sodium tert-butoxide (NaO-t-Bu) as the base in toluene. acs.org

Method C: Employing a system of Pd(OAc)₂ (palladium(II) acetate) with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as the ligand and NaO-t-Bu as the base in toluene. acs.org

Another key area for derivatization is the nitrogen substituent. The nature, size, and steric properties of the group attached to the nitrogen atom significantly influence the affinity, selectivity, and functional profile of the resulting compound. unict.it For instance, the introduction of substituents like cyclopropylmethyl or allyl can shift the compound's activity profile from agonism to antagonism. unict.it Late-stage functionalization (LSF) techniques, which modify complex molecules like opioids in the final steps of a synthesis, are also being explored. purdue.edunih.gov These methods, including aza-Michael additions, allow for the rapid generation of diverse analogues from a common precursor. nih.gov

The table below summarizes the synthesis of various 8-amino-benzomorphan analogues from their corresponding triflates, demonstrating the yields achieved with different palladium-catalysis methods.

| Starting Material | Reagent | Method | Product | Yield (%) | Reference |

| Cyclazocine (B1219694) triflate (±)-53 | Benzophenone imine | B | (±)-38 | 47 | acs.org |

| Cyclazocine triflate (±)-53 | Pyrrolidine | B | (±)-13 | 64 | acs.org |

| (-)-Cyclazocine triflate | Aniline | B | (-)-11 | 59 | acs.org |

| This compound triflate (±)-54 | Aniline | B | (±)-47 | 34 | acs.org |

| Cyclazocine triflate (±)-53 | N-Methylaniline | C | (±)-25 | 84 | acs.org |

| (-)-Cyclazocine triflate | 2-Aminopyridine | C | (-)-31 | 57 | acs.org |

Table 1: Examples of Palladium-Catalyzed Amination for Benzomorphan Derivatization. acs.org

Following synthesis, the crude product is a mixture containing the target compound, unreacted starting materials, byproducts, and potentially different stereoisomers. Rigorous purification is essential to isolate the desired analogue for accurate biological testing. Flash column chromatography is a standard method for purifying crude reaction mixtures. acs.org For more challenging separations, such as resolving closely related analogues or achieving very high purity, preparative high-performance liquid chromatography (HPLC) is often employed. unc.edu

The separation of stereoisomers is particularly critical, as different enantiomers or diastereomers of a compound can have vastly different pharmacological properties. acs.orgunict.it For example, the binding of 8-amino-2,6-methano-3-benzazocines to opioid receptors is highly enantioselective, with the (2R,6R,11R)-configuration being preferred. acs.orgnih.gov Synthetic and pharmacological approaches have been used to investigate the role of specific stereocenters, such as those on the N-substituent, by synthesizing and evaluating individual diastereoisomers. unict.it Techniques like high-pH anion exchange chromatography (HPAEC) can be used to resolve certain types of isomers. google.com

Functionalization and Derivatization Techniques in Research Synthesis

Spectroscopic and Chromatographic Approaches for Research Compound Characterization

To ensure that a synthetic procedure has yielded the correct, pure compound, a combination of chromatographic and spectroscopic techniques is used.

High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of synthetic research compounds. google.comunc.educloudfront.net In this technique, the sample is passed through a column containing a stationary phase, and the components are separated based on their differential interactions with the column material. The output is a chromatogram showing peaks corresponding to each component. The purity of the target compound is determined by calculating the percentage of the total peak area that corresponds to the main product peak. google.comgoogle.com

For example, in the development of novel kappa opioid receptor agonists, an Agilent 1200 RRLC system with UV and mass detection was used for purity analysis. unc.edu The analytical method involved a C18 column and a gradient elution, allowing for the determination of purity levels, often exceeding 95%. unc.edu

The table below shows purity data for several synthesized triazole analogues, demonstrating the use of HPLC for purity assessment.

| Compound ID | Chemical Name | HPLC Purity (%) | Reference |

| N/A | 2-(5-((4-Chlorobenzyl)thio)-4-((furan-2-yl)methyl)-4H-1,2,4-triazol-3-yl)pyridine | 95.8 | unc.edu |

| N/A | 2-(5-((3,4-Dichlorobenzyl)thio)-4-((furan-2-yl)methyl)-4H-1,2,4-triazol-3-yl)pyridine | 94.4 | unc.edu |

| N/A | 2-(5-((4-Chlorobenzyl)thio)-4-((5-methylfuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)pyridine | 97.1 | unc.edu |

| N/A | 2-(5-((3,4-Dichlorobenzyl)thio)-4-((5-methylfuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)pyridine | 98.0 | unc.edu |

Table 2: HPLC Purity Data for Synthesized KOR Agonist Analogues. unc.edu

Spectroscopic methods provide detailed information about the molecular structure of a synthesized compound, confirming its identity. The primary techniques used are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) determines the molecular weight of the compound by ionizing the molecules and measuring their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) provides a very precise molecular weight, which can be used to confirm the molecular formula of the compound. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic fields around atomic nuclei.

¹H NMR (Proton NMR) provides information about the number and types of hydrogen atoms in a molecule and their connectivity.

¹³C NMR (Carbon NMR) provides information about the carbon skeleton of the molecule.

In the synthesis of this compound analogues, researchers confirm that intermediates and final products have proton NMR and MS spectra that are consistent with their desired structures. acs.org For a definitive and unambiguous structural determination, X-ray crystallography can be used. The crystal structure of ketazocine (B1673596) was determined in 1983, providing a precise three-dimensional model of the molecule. wikipedia.org A combination of these spectroscopic techniques is essential for the unambiguous characterization of novel research compounds. researchgate.netnih.govrsc.org

Molecular and Cellular Mechanisms of Ketocyclazocine Action at Opioid Receptors

Kappa Opioid Receptor (KOR) Binding Affinity and Selectivity

Ketocyclazocine is recognized as the prototypical agonist for the kappa opioid receptor, and the receptor was, in fact, named for this compound. wikipedia.orgguidetopharmacology.org It generally exhibits a high affinity for the KOR. nih.gov However, studies have also indicated that its selectivity can be limited, as it may also bind to other opioid receptor types, such as the mu (μ) and delta (δ) receptors, albeit often with lower affinity. nih.govpnas.org The benzomorphan (B1203429) structure of this compound is key to its interaction with KOR. unibo.it While it served as an early selective ligand, it is less potent than other opioids like morphine. unibo.it Its binding profile has been instrumental in distinguishing between different opioid receptor subtypes. guidetopharmacology.org

Radioligand binding assays are a fundamental technique used to quantify the interaction of ligands with receptors. biosensingusa.com In the context of this compound and KOR, these assays typically involve using a radiolabeled form of a high-affinity KOR ligand, such as [3H]ethylthis compound (a close analog) or [3H]U-69,593, to label the receptor population in brain membrane preparations. d-nb.info The binding affinity of unlabeled this compound is then determined by its ability to compete with and displace the radioligand from the receptor. nih.gov The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated. These assays have been crucial in establishing the high affinity of this compound for KOR and in comparing its affinity across different opioid receptor types. d-nb.infonih.gov For instance, studies using guinea pig cerebellar membranes, which are rich in KOR, have utilized [3H]ethylthis compound to characterize the binding of novel compounds relative to this compound itself. d-nb.info

Saturation binding analysis is performed to determine the density of receptors (Bmax) in a tissue and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. This involves incubating membrane preparations with increasing concentrations of a radioligand, such as [3H]ethylthis compound, until receptor saturation is reached. pnas.orggraphpad.com

The data from these experiments are often visualized using a Scatchard plot, which graphs the ratio of bound to free radioligand against the concentration of bound radioligand. graphpad.com Early studies with [3H]ethylthis compound in rat and mouse brain homogenates revealed biphasic Scatchard plots. pnas.orgnih.gov A biphasic or nonlinear Scatchard plot suggests the presence of multiple binding sites with different affinities. nih.gov For [3H]ethylthis compound, these plots were resolved into two components: a high-affinity binding site with a Kd value in the nanomolar range (e.g., 0.2 nM in mouse brain) and a low-affinity site with a higher Kd value (e.g., 4.3 nM in mouse brain). pnas.orgnih.gov This finding indicated that benzomorphans like this compound interact with more than one class of opioid binding sites in the central nervous system. nih.gov

Table 1: Example Binding Parameters from Saturation Analysis of [3H]Ethylthis compound This table is for illustrative purposes, based on findings from cited literature.

| Parameter | High-Affinity Site | Low-Affinity Site |

|---|---|---|

| Kd (nM) | ~0.2 - 4 | ~4.3 - 20 |

| Interpretation | Represents strong binding, likely to the primary target receptor (KOR). | Represents weaker binding, possibly to other receptor subtypes or a different conformation of KOR. |

Data derived from studies in mouse and rat brain homogenates and NCB-20 cells. pnas.orgnih.gov

Ligand competition or displacement studies are essential for determining the pharmacological profile of a receptor. In these experiments, the ability of a series of unlabeled opioid compounds, including this compound, to inhibit the binding of a specific KOR radioligand (e.g., [3H]ethylthis compound) is measured. jneurosci.org The results reveal the relative affinities of different opioids for the KOR.

Studies have shown that unlabeled this compound is very potent in displacing [3H]ethylthis compound binding. jneurosci.org However, other benzomorphans like ethylthis compound and cyclazocine (B1219694) also show high potency. nih.govjneurosci.org When comparing its ability to displace different radioligands, this compound shows high affinity for sites labeled by [3H]ethylthis compound (KOR) but can also interact with sites labeled by mu ([3H]dihydromorphine) and delta ([3H]D-Ala2-D-Leu5-enkephalin) ligands, confirming its somewhat non-selective profile. nih.govpnas.orgjneurosci.org For example, displacement curves of [3H]dihydromorphine binding by this compound are often biphasic, indicating a complex interaction with the mu receptor site. jneurosci.org These studies suggest that putative KOR agonists like this compound bind with high affinity to both mu and enkephalin (delta) receptors. pnas.org

Table 2: Relative Potency of Opioids in Displacing KOR-Selective Radioligands This table represents a generalized summary of findings from competition studies.

| Competing Ligand | Relative Potency at KOR | Receptor Class |

|---|---|---|

| Ethylthis compound | High | Putative Kappa Agonist |

| This compound | High | Putative Kappa Agonist |

| Morphine | Lower | Mu Agonist |

| [D-Ala2, D-Leu5]enkephalin | Lower | Delta Agonist |

Based on data from competitive displacement studies. pnas.orgjneurosci.org

The binding of opioid agonists to their receptors is sensitive to the ionic environment and the state of the receptor protein itself. The effects of monovalent cations (like Na+), divalent cations, and protein-modifying reagents on [3H]ethylthis compound binding have been shown to be similar to their effects on mu-agonist binding. pnas.orgnih.gov

Specifically, the presence of sodium ions (e.g., 100 mM NaCl) and the guanine (B1146940) nucleotide GTP reduces the binding affinity of KOR agonists like this compound. pnas.orgpnas.org This "sodium shift" is characteristic of agonist binding to G protein-coupled receptors and is thought to reflect the conversion of the receptor to a low-affinity state that is uncoupled from its G protein. pnas.orgbiorxiv.org In contrast, the binding of antagonists is generally less affected by ions and GTP. pnas.org Protein-modifying reagents that target sulfhydryl groups, such as N-ethylmaleimide, have also been shown to inhibit agonist binding, suggesting that cysteine residues within the receptor are critical for maintaining the conformational state required for high-affinity agonist interaction. researchgate.net These modulatory effects provide evidence that this compound functions as a classic agonist at the KOR.

Ligand Competition Studies with this compound and Other Opioids

Intracellular Signal Transduction Pathways Mediated by this compound

Upon binding to and activating the KOR, this compound initiates a cascade of intracellular events. The KOR is a member of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgchemrxiv.org As a KOR agonist, this compound promotes the coupling of the receptor to specific intracellular effector proteins, primarily inhibitory G proteins (Gi/Go). wikipedia.org This activation leads to downstream signaling events that ultimately produce the cellular response. chemrxiv.orgmdpi.com

The canonical signaling pathway for KOR involves its coupling to heterotrimeric Gi/Go proteins. wikipedia.orgnih.gov When an agonist like this compound binds, it stabilizes an active conformation of the KOR. acs.org This conformational change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the associated G protein. nih.gov The now-active Gα-GTP subunit and the Gβγ dimer dissociate from each other and from the receptor to modulate the activity of various downstream effectors. nih.gov

The activation of G proteins by KOR agonists can be directly measured using [35S]GTPγS binding assays. In these functional assays, cell membranes containing the KOR are incubated with the agonist, and the amount of the non-hydrolyzable GTP analog, [35S]GTPγS, that binds to the Gα subunit is quantified as a measure of receptor activation. nih.govmdpi.com KOR agonists, including benzomorphans, stimulate [35S]GTPγS binding, confirming their ability to promote G protein coupling. mdpi.com This G protein activation is the initial, critical step in a signaling pathway that can lead to effects such as the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of mitogen-activated protein kinase (MAPK) pathways. wikipedia.orgmdpi.com

Adenylyl Cyclase Inhibition and Cyclic AMP Modulation

Opioid receptors, including the KOR, are G protein-coupled receptors (GPCRs). wikipedia.orgwikipedia.org Upon agonist binding, such as with this compound, the KOR couples to inhibitory G proteins (Gi/o). wikipedia.orgnih.gov This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). scbt.comebi.ac.uknih.gov The subsequent decrease in intracellular cAMP levels is a key step in the signal transduction pathway, influencing various cellular processes. ebi.ac.uknih.gov This inhibition of adenylyl cyclase and modulation of cAMP is a fundamental mechanism through which this compound exerts its effects. ebi.ac.uknih.gov

Functional Selectivity (Biased Agonism) in KOR Ligands

The concept of functional selectivity, or biased agonism, suggests that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. frontiersin.org In the context of KOR ligands, this has significant implications. Activation of the G protein-dependent pathway is generally associated with the therapeutic, analgesic effects of KOR agonists. frontiersin.orgmdpi.com Conversely, the recruitment of β-arrestin-2 is often linked to adverse effects such as dysphoria and sedation. mdpi.comunibo.it

This compound, as a prototypic KOR agonist, primarily activates the G protein signaling cascade. wikipedia.orgmdpi.comunibo.it Research into newer KOR ligands has focused on developing biased agonists that selectively activate the G protein pathway while minimizing β-arrestin-2 recruitment, aiming to separate the analgesic properties from the undesirable side effects. frontiersin.orgmdpi.com

Comparative Receptor Pharmacology with Mu and Delta Opioid Systems

While this compound is the prototypical agonist for the KOR, its pharmacological profile is not entirely exclusive to this receptor. taylorandfrancis.comnih.gov It exhibits a complex interaction with the mu (μ) and delta (δ) opioid receptor systems.

Differential Interactions with Mu (μ) Opioid Receptors (MOR)

This compound displays a notable affinity for mu (μ) opioid receptors (MOR), although it is generally considered a KOR agonist. acs.orgnih.gov Studies have shown that this compound can compete for binding at sites labeled by traditional MOR agonists. pnas.org Some research suggests that the analgesic properties of both kappa and mu agonists might be mediated through a common subpopulation of high-affinity binding sites. nih.govpnas.org However, the functional activity of this compound at the MOR is complex, with some studies indicating it may act as a partial agonist or even an antagonist under certain conditions. acs.org

Relative Activity at Delta (δ) Opioid Receptors (DOR)

Compared to its interaction with KOR and MOR, this compound generally shows lower affinity for delta (δ) opioid receptors (DOR). acs.orgoup.com The discovery and characterization of the DOR were based on its interaction with endogenous enkephalins, and it is pharmacologically distinct from the KOR and MOR. wikipedia.orgnih.govnih.gov While some level of interaction cannot be entirely ruled out, the primary actions of this compound are not mediated through the DOR.

Examination of Common Receptor Subpopulations for Agonist Effects

The concept of opioid receptor subtypes and potential heterodimerization between different opioid receptors (e.g., MOR-DOR) adds another layer of complexity to the pharmacology of ligands like this compound. nih.govpnas.org Research has investigated whether the effects of mu and kappa agonists are mediated through distinct or overlapping receptor populations. nih.govpnas.org Evidence from binding studies suggests the existence of high- and low-affinity binding sites for opioid ligands. nih.govpnas.org

Studies using naloxazone, a long-acting antagonist that selectively blocks high-affinity binding sites, have shown a decrease in the analgesic potency of both morphine (a MOR agonist) and this compound. nih.govpnas.org This finding suggests that a common subpopulation of high-affinity receptors may be involved in the analgesic effects of both types of agonists. nih.govpnas.org

Interactive Data Table: this compound Receptor Binding Affinities

| Compound | Receptor Type | Binding Affinity (Ki, nM) |

| This compound | Kappa (κ) | High |

| Mu (μ) | Moderate to High | |

| Delta (δ) | Low |

Interactive Data Table: Effects of this compound on Cellular Signaling

| Cellular Process | Effect of this compound | Primary Receptor Involved |

| Adenylyl Cyclase Activity | Inhibition | Kappa (κ) |

| Cyclic AMP (cAMP) Levels | Decrease | Kappa (κ) |

| G Protein Activation | Agonist | Kappa (κ) |

| β-arrestin-2 Recruitment | Varies (less than G protein activation) | Kappa (κ) |

Structure Activity Relationships Sar Governing Ketocyclazocine and Analogues

Elucidation of Key Pharmacophoric Elements for Kappa Opioid Receptor Agonism

The interaction between a ligand and its receptor is governed by specific chemical features, collectively known as a pharmacophore. For KOR agonists like ketocyclazocine, several key elements have been identified as crucial for binding and activation.

Benzomorphan (B1203429) Ring System as a Foundational Scaffold

The benzomorphan nucleus is a core structural component for a significant class of opioid ligands. nih.govnih.gov This rigid framework, derived from the simplification of the morphine skeleton, properly orients the essential pharmacophoric groups for interaction with the KOR. nih.govnih.govd-nb.info The kappa receptor was, in fact, named after its prototypical agonist, this compound. guidetopharmacology.orgresearchgate.net The benzomorphan scaffold itself is a key element in the development of compounds targeting opioid receptors. nih.gov Modeling studies have shown that the benzomorphan structure of this compound fits well with other KOR agonists, suggesting a common binding mode. d-nb.info

Significance of N-Substituents (e.g., Cyclopropylmethyl Group)

The nature of the substituent on the nitrogen atom of the benzomorphan ring system profoundly influences the affinity, selectivity, and functional activity of the ligand at opioid receptors. nih.govunict.it In many opioid series, the introduction of a cyclopropylmethyl (CPM) group on the nitrogen often imparts antagonist properties. acs.orgresearchgate.net However, in the context of KOR agonists, the CPM group is a recurring motif that can enhance affinity and potency. nih.govmdpi.comencyclopedia.pub For instance, the N-CPM substituent is considered favorable for ligand binding at the KOR. nih.govmdpi.com This is further supported by the observation that replacing the cyclopropylmethyl group with a simple methyl group can lead to a dramatic reduction in binding affinity for all three major opioid receptor types (mu, delta, and kappa). researchgate.net The cyclopropylmethyl group extends into a hydrophobic pocket within the receptor, an interaction that is thought to be important for determining whether a ligand acts as an agonist or an antagonist. nih.gov

Role of Hydroxyl and Methyl Substituents

Methyl groups on the benzomorphan scaffold also contribute to the ligand's interaction with the receptor, primarily through hydrophobic interactions. The specific placement of these methyl groups can influence both affinity and selectivity.

Stereochemical Contributions to Opioid Receptor Selectivity and Potency

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. This is particularly true for opioid ligands, where subtle changes in stereochemistry can lead to profound differences in receptor binding and functional effects.

Enantioselective Binding and Activity Profiles

Opioid receptors exhibit a high degree of stereoselectivity, meaning they preferentially bind to one enantiomer (a non-superimposable mirror image) of a chiral ligand over the other. For benzomorphans like this compound, the opioid activity is typically restricted to the (-)-isomer. nih.gov The levorotatory isomers of morphinans and benzomorphans generally show higher affinity for opioid receptors. researchgate.net Specifically for 2,6-methano-3-benzazocines, the (2R,6R,11R)-configuration is preferred for binding to mu and kappa opioid receptors. acs.org This enantioselectivity underscores the precise geometric requirements for effective ligand-receptor interaction.

Conformational Analysis and Molecular Modeling of this compound Derivatives

Conformational analysis, which examines the different spatial arrangements of a molecule, and molecular modeling are powerful tools for understanding how ligands like this compound interact with the KOR. acs.orgnih.govacs.org These studies have been used to identify the likely "bioactive" conformation—the specific shape the molecule adopts when it binds to and activates the receptor. acs.orgnih.govacs.org

Theoretical studies using methods like MM2 and AM1 have been performed on this compound and its analogs to predict their low-energy conformations. nih.gov These computational approaches have revealed that the piperidine (B6355638) ring of these molecules adopts a distorted chair conformation. nih.gov Molecular modeling suggests that for this compound to adopt a pharmacophoric orientation characterized by a parallel arrangement of a carbonyl and a protonated NH function, the nitrogen atom may need to be in an inverted configuration relative to its crystal structure. nih.gov

Docking simulations, which predict the preferred orientation of a ligand when bound to a receptor, have been instrumental in visualizing the interactions between this compound derivatives and the KOR. acs.orgnih.govacs.org These models have helped to rationalize SAR data and have provided insights into the structural basis for the activation of the receptor. acs.org For example, docking studies have supported the 'message-address' model, which posits that specific parts of the ligand are responsible for binding and activation ('message') while other parts contribute to receptor selectivity ('address'). nih.gov

Design and Synthesis of Novel Kappa Opioid Receptor Ligands Based on this compound Scaffold

This compound, a benzomorphan derivative, serves as a foundational template in the quest for novel kappa opioid receptor (KOR) ligands. taylorandfrancis.comunibo.itsphinxsai.comencyclopedia.pub Its structure has been the subject of extensive research aimed at developing compounds with improved affinity and selectivity for the KOR. unibo.itnih.gov The core strategy involves systematic modifications of the this compound scaffold to understand the structural requirements for potent and selective KOR interaction, often with the goal of separating therapeutic effects from unwanted side effects. taylorandfrancis.comnih.gov

Key research efforts have focused on altering specific functional groups on the 2,6-methano-3-benzazocine backbone, which is the core structure of this compound and its parent compound, cyclazocine (B1219694). Two primary sites for modification have proven particularly fruitful for elucidating structure-activity relationships: the N-substituent and the substituent at the 8-position. nih.govacs.org

One significant area of investigation has involved replacing the prototypical 8-hydroxyl (8-OH) group. In a study exploring new SAR at this position, the 8-OH of cyclazocine was replaced with an 8-amino (8-NH₂) group. acs.org This initial modification led to a significant decrease (over 20-fold) in binding affinity for both mu (μ) and kappa (κ) opioid receptors. However, further substitution on this amino group revealed that adding a phenyl ring (to create an 8-anilino group) dramatically improved the affinity for μ and κ receptors, bringing the binding values close to those of the parent cyclazocine. acs.org This finding indicated that the receptor environment can accommodate a larger substituent at this position and pointed toward a new SAR for the 8-position of the 2,6-methano-3-benzazocine series. acs.org

The synthesis of these novel analogues was achieved through advanced methods, including palladium-catalyzed amination of aryl triflates, which allowed for the creation of an expanded series of 8-amino-2,6-methano-3-benzazocines. acs.org By assessing the binding affinities of these new compounds for μ, δ, and κ opioid receptors, researchers have been able to refine the understanding of the structural requirements for receptor interaction. acs.org For instance, many of the new 8-amino analogues displayed high affinity for opioid receptors, with several showing subnanomolar Ki values. The highest affinities were observed in analogues that possessed secondary 8-(hetero)arylamino groups. acs.org

The data below illustrates the structure-activity relationships for modifications at the 8-position and the influence of various N-substituents on the benzomorphan scaffold.

Table 1: SAR at the 8-Position of the Benzomorphan Nucleus This table shows the binding affinities (Ki, nM) for the μ and κ opioid receptors for the parent compound, (–)-cyclazocine, and its analogues where the 8-hydroxyl group is replaced by an amino group and a substituted amino group.

| Compound | 8-Position Substituent | N-Substituent | μ Ki (nM) | κ Ki (nM) |

| (–)-Cyclazocine | -OH | Cyclopropylmethyl | 0.28 | 0.20 |

| (–)-Analogue 4 | -NH₂ | Cyclopropylmethyl | 6.2 | 10.4 |

| (–)-Analogue 11 | -NH(Phenyl) | Cyclopropylmethyl | 1.1 | 1.1 |

| Data sourced from a 2005 study on 8-amino-2,6-methano-3-benzazocines. acs.org |

Table 2: Opioid Receptor Binding Affinities of Selected 8-Amino-2,6-methano-3-benzazocine Analogues This table details the binding affinities for a broader range of synthesized analogues, highlighting the impact of different substituents at both the N-position and the 8-position on μ, δ, and κ opioid receptor binding.

| Compound (racemic, ±) | N-Substituent | 8-Position Substituent | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |

| 12 | Cyclopropylmethyl | -NH(4-Fluorophenyl) | 0.73 | 114 | 0.50 |

| 13 | Cyclopropylmethyl | -NH(4-Chlorophenyl) | 0.49 | 105 | 0.35 |

| 14 | Cyclopropylmethyl | -NH(4-Methylphenyl) | 0.94 | 148 | 0.82 |

| 15 | Cyclopropylmethyl | -NH(4-Methoxyphenyl) | 3.6 | 179 | 3.6 |

| 21 | Cyclopropylmethyl | -NH(2-Pyridinyl) | 0.28 | 34 | 0.16 |

| 22 | Phenethyl | -NH(Phenyl) | 0.44 | 118 | 1.2 |

| 23 | Phenethyl | -NH(2-Pyridinyl) | 0.17 | 108 | 0.31 |

| Data sourced from a 2005 study on 8-amino-2,6-methano-3-benzazocines. acs.org |

These synthetic strategies and the resulting SAR data demonstrate that the this compound scaffold is a versatile template for designing novel KOR ligands. By systematically modifying the 8-position and N-substituent, researchers can fine-tune the affinity and selectivity profiles of these compounds, paving the way for the development of more precise pharmacological tools and potential therapeutics. acs.org

Preclinical Investigations and Animal Models in Ketocyclazocine Research

Assessment of KOR-Mediated Effects in Animal Models

Ketocyclazocine is considered a prototypical agonist for the kappa-opioid receptor (KOR), a distinction that arose from early pharmacological studies. researchgate.netoup.comresearchgate.net This receptor is one of the primary types of opioid receptors, alongside the mu and delta receptors. researchgate.net The initial classification of the kappa receptor was based on the unique pharmacological effects observed with this compound and similar drugs in animal models, such as dogs. guidetopharmacology.org

The endogenous ligands for the KOR are believed to be dynorphins. guidetopharmacology.org Research using animal models has been fundamental in characterizing the physiological roles of the KOR. For instance, studies in guinea pigs have been particularly important in the early research on kappa opioid receptors. guidetopharmacology.org The development of selective KOR agonists like this compound has been crucial for understanding the diverse functions of this receptor system, which includes roles in pain perception, mood, and addiction. mdpi.comwikipedia.org

Modulation of Nociceptive Responses and Antinociception Studies (e.g., writhing and tail-flick assays)

This compound has demonstrated antinociceptive effects in various animal models of pain. frontiersin.org Its efficacy, however, can vary depending on the specific pain test utilized, highlighting the nuanced role of the KOR in pain modulation.

In visceral pain models, such as the acetic acid-induced writhing test in mice, both mu-opioid receptor (MOR) and KOR agonists have been shown to produce significant, dose-dependent antinociception. frontiersin.orgresearchgate.net This test induces abdominal constrictions, and the reduction in the number of these writhes is a measure of analgesia. researchgate.netsciresjournals.com

Conversely, in tests involving thermal stimuli, the effects of KOR agonists like this compound are less pronounced compared to MOR agonists. frontiersin.org In the hot-plate and tail-flick tests, which measure response to a thermal stimulus, MOR agonists typically show steep and parallel dose-response curves. frontiersin.orgnih.gov In contrast, KOR-preferring agonists, including this compound, exhibit lower efficacy in these heat-based tests and often produce motor impairment at doses required for an antinociceptive effect. frontiersin.org For example, one study noted that while morphine produced dose-related increases in tail-flick activity, cyclazocine (B1219694) was inactive in this test under the same conditions. nih.gov

The differential efficacy of this compound in various nociceptive assays underscores the distinct roles of opioid receptor subtypes in processing different pain modalities.

Table 1: Antinociceptive Effects of Opioid Agonists in Different Animal Models

| Nociceptive Test | Opioid Receptor Agonist Type | Observed Effect |

|---|---|---|

| Acetic Acid Writhing Test | MOR and KOR Agonists | Produce steep and parallel dose-response curves with similar maximal responses. frontiersin.org |

| Hot Plate Test (55°C) | MOR Agonists | Exhibit steep and parallel dose-response curves, achieving maximal responses without motor incapacitation. frontiersin.org |

| Hot Plate Test (55°C) | KOR-Preferring Agonists | Show low or no efficacy; active only at doses causing sedation and motor impairment. frontiersin.org |

| Tail Immersion Test (55°C) | MOR Agonists | Exhibit steep and parallel dose-response curves, achieving maximal responses without motor incapacitation. frontiersin.org |

Gastrointestinal Myoelectric Activity Regulation

This compound has been shown to significantly influence the myoelectric activity of the gastrointestinal (GI) tract in animal models, an effect mediated through kappa-opioid receptors. nih.gov The electrical activity of the smooth muscle cells in the GI tract is a key regulator of motility. elcaminohealth.org

In conscious dogs, administration of this compound disrupts the normal patterns of GI motility. nih.gov During fasting, the GI tract exhibits a cyclical pattern of electrical activity known as the migrating myoelectric complex (MMC), which serves to clear the gut of residual contents. nih.gov this compound administration has been observed to inhibit this contractile activity, blocking the propagation of MMCs and significantly increasing the MMC cycle time in the duodenum. nih.gov

Furthermore, in the fed state, this compound can completely inhibit the characteristic pattern of myoelectric activity for a period of time. nih.gov These findings suggest that endogenous opioids and kappa-opioid receptors are involved in the inhibitory control of gastric action potentials and spiking activity in the small intestine. nih.gov The use of opioid antagonists like naloxone (B1662785) can prevent or reverse these effects, further confirming the role of opioid receptors in mediating these actions. nih.gov

Effects on Motor Activity and Reflexes

This compound and its analogs exert distinct effects on motor activity and reflexes in animal models, which differ from those produced by mu-opioid agonists like morphine. researchgate.net

In mice, acute administration of ethylthis compound, a related kappa-opioid agonist, leads to a dose-dependent decrease in locomotor activity, rearing, and grooming behaviors. nih.gov At higher doses, it can cause a significant reduction in most behaviors, including virtual immobility. nih.gov This contrasts with the characteristic increase in locomotor activity produced by morphine in mice. The depressant effects of ethylthis compound on motor activity can be antagonized by naloxone, indicating they are mediated through the opioid system. nih.gov

Studies in chronic spinal dogs have also revealed the differential effects of this compound and morphine on reflexes. This compound has been shown to depress the flexor reflex. researchgate.net In cats, ethylthis compound produced a dose-dependent, naloxone-sensitive inhibition of sphincter reflexes without consistent effects on hindlimb reflexes. nih.gov These findings highlight the specific role of kappa-opioid receptors in modulating certain reflex pathways. nih.gov

Neurobiological Substrates of this compound Action (e.g., regional cerebral blood flow changes)

The administration of kappa-opioid receptor (KOR) agonists, such as this compound, can induce changes in regional cerebral blood flow (rCBF) and neuronal activity in various brain regions. eur.nlau.dk These changes provide insight into the neurobiological underpinnings of this compound's effects.

Studies have shown that KOR activation can lead to increased activity and rCBF in the thalamus and amygdala. au.dk The thalamus is a critical relay center for sensory information, while the amygdala is involved in emotional processing. These findings are consistent with the known roles of the KOR system in modulating pain, stress, and mood. wikipedia.org

Furthermore, research using techniques like arterial spin labeling to measure rCBF has demonstrated that compounds affecting specific neurotransmitter systems, such as the glutamatergic system, can produce regionally selective patterns of blood flow changes in areas rich in the targeted receptors. nih.gov Given the distribution of KORs in brain regions like the hippocampus, hypothalamus, prefrontal cortex, striatum, and amygdala, it is plausible that this compound's effects are mediated by altering neuronal activity and blood flow in these key areas. au.dk However, it is important to note that studies on opiate-dependent subjects have shown varied and sometimes patchy changes in rCBF, suggesting that the effects of opioids on cerebral blood flow can be complex and individualized. psychiatryonline.org

Utility of this compound as a Pharmacological Probe in Animal Studies

This compound's selectivity for the kappa-opioid receptor (KOR) makes it an invaluable pharmacological tool for investigating the specific roles of this receptor subtype in vivo. researchgate.netoup.com

Investigation of Opioid Tolerance Mechanisms in Preclinical Settings

The long-term administration of opioid agonists, including those similar to this compound, is often limited by the development of tolerance, a phenomenon characterized by a diminished pharmacological response over time. Preclinical research in animal models is fundamental to understanding the complex molecular underpinnings of this process. A primary mechanism involves the modulation of the opioid receptors themselves. Continuous exposure to an agonist can trigger the phosphorylation of G-protein-coupled receptors (GPCRs), like the kappa-opioid receptor (KOR), by G-protein-coupled receptor kinases (GRKs). This phosphorylation is a critical step leading to receptor desensitization, a process that uncouples the receptor from its intracellular signaling pathways, thereby reducing the drug's effect.

| Molecular Component | Role in Opioid Tolerance Mechanisms | Source(s) |

| G-protein-coupled receptor kinases (GRKs) | Mediate the phosphorylation and subsequent desensitization of opioid receptors following continuous agonist exposure. | |

| N-methyl-D-aspartate (NMDA) Receptors | Function as an anti-opioid system, attenuating opioid receptor-mediated G-protein activation. | |

| Nociceptin/Orphanin FQ (N/OFQ) System | The NOP receptor system is implicated in the development of tolerance to classical opioid agonists. |

Advanced Animal Model Development for Opioid Receptor Research

The development and use of sophisticated animal models, especially those involving genetic modification, have revolutionized the study of opioid receptor function and the specific actions of compounds like this compound. These models allow for a level of precision that is unattainable through purely pharmacological methods, enabling researchers to dissect the roles of specific receptors, their splice variants, and associated signaling pathways.

Genetically engineered mice, including knock-out (KO) and knock-in (KI) models, are invaluable tools for opioid research. The creation of KO mice, where a specific gene is rendered non-functional, has been pivotal in defining the roles of different opioid receptors. For example, mice lacking the mu-opioid receptor gene (Oprm1) show a lack of morphine-induced analgesia, reward, and withdrawal symptoms.

Research into this compound's mechanisms has benefited significantly from such models. Studies using a full mu-receptor-null mouse, created by knocking out both exon 1 and exon 11 of the Oprm1 gene, found that these mice were insensitive to the analgesic effects of this compound. This finding indicated that this compound's analgesic action is dependent on splice variants originating from the Oprm1 gene.

Further "gain-of-function" experiments in these double-KO mice have provided even deeper insights. The reintroduction of a single, truncated 6-transmembrane (6TM) splice variant, mMOR-1G, using a lentivirus vector, was sufficient to rescue and restore the analgesic effects of this compound. This elegant experiment demonstrated that a 6TM variant of the mu-opioid receptor is both necessary and sufficient for the analgesic action of this compound, distinguishing its mechanism from other opioids like morphine. The development of over 20 unique opioid receptor knock-in mouse lines continues to advance the in vivo study of receptor regulation, distribution, and function.

| Animal Model | Effect of this compound Administration | Key Finding | Source(s) |

| Wild-Type (WT) Mouse | Produces analgesia. | Baseline response to this compound. | |

| Exon 1/Exon 11 KO Mouse | Analgesia is lost. | Demonstrates that Oprm1 gene splice variants are necessary for this compound's analgesic effect. | |

| Exon 1/Exon 11 KO Mouse + lenti-mMOR-1G | Analgesia is restored. | Shows that the 6TM variant mMOR-1G is sufficient to mediate this compound analgesia. |

Behavioral phenotyping in animal models provides the ultimate readout of a compound's central nervous system effects. A battery of standardized tests is used to characterize the complex actions of opioids, ranging from analgesia to effects on mood and motivation.

The Forced Swim Test (FST) is a widely used assay to measure depression-like or despair-like behavior in rodents. In this test, increased immobility is interpreted as a state of behavioral despair. Studies have shown that selective KOR agonists, which produce effects similar to this compound, increase immobility time in the FST, suggesting a potential to induce dysphoric or depressive-like states.

Other behavioral assays focus on different aspects of opioid action. For instance, drug-evoked hyperlocomotion is a behavioral screen often associated with a drug's abuse liability. To assess analgesia more directly and avoid confounds from motor impairment, newer models of pain-related behavioral depression are used. In these assays, a noxious stimulus, such as an intraperitoneal injection of dilute lactic acid, is used to depress normal behaviors like locomotion. The ability of a test compound to reverse this behavioral depression is taken as a measure of its analgesic efficacy. These diverse phenotyping techniques are crucial for building a comprehensive preclinical profile of compounds like this compound.

| Behavioral Phenotyping Technique | Complex Opioid Effect Measured | Relevance to this compound/KOR Agonism | Source(s) |

| Forced Swim Test (FST) | Depression-like or despair behavior (immobility). | KOR agonists increase immobility, which is interpreted as a depressive-like effect. | |

| Locomotor Activity Assays | Hyperlocomotion and sensitization. | Used as a behavioral screen associated with abuse liability. | |

| Pain-Related Behavioral Depression | Analgesia (reversal of pain-induced activity depression). | Provides a measure of pain relief that is less vulnerable to motor-impairment confounds. |

Metabolism of Ketocyclazocine in Research Systems

Identification of Metabolites in Preclinical Models and in vitro Systems

The study of drug metabolism often utilizes in vivo animal models and in vitro systems such as liver microsomes or hepatocytes to identify metabolic products. frontiersin.org For ketocyclazocine and structurally related benzomorphans, research has pointed towards conjugation as a significant metabolic route.

In preclinical research, glucuronide metabolites of both cyclazocine (B1219694) and this compound have been identified in the bile of animal models. researchgate.net Glucuronidation, the conjugation with glucuronic acid, is a major pathway for the clearance of compounds featuring a hydroxyl group, such as the one present on the benzomorphan (B1203429) structure of this compound. acs.orgnih.gov This process increases the water solubility of the compound, facilitating its excretion from the body. While detailed profiles of all metabolites in various systems are not extensively documented in the available literature, the formation of glucuronide conjugates is a consistently identified metabolic step for this class of compounds. researchgate.netacs.org

In vitro studies using liver preparations are standard in preclinical development to generate metabolite patterns and identify sites of metabolic instability on a candidate drug. researchgate.netresearchgate.net These systems allow for the tentative identification of metabolites using techniques like liquid chromatography-mass spectrometry. researchgate.net For opioids, common metabolic transformations include N-dealkylation and hydroxylation, followed by conjugation of the resulting products. frontiersin.orgmlo-online.com

| Metabolite Type | System of Identification | Description |

|---|---|---|

| Glucuronide Conjugates | Animal Bile (in vivo) | This compound undergoes Phase II metabolism where glucuronic acid is attached, increasing polarity for excretion. researchgate.netacs.org |

Role of Drug-Metabolizing Enzymes in this compound Biotransformation

The biotransformation of drugs is primarily carried out by two main groups of enzymes: Phase I and Phase II enzymes. researchgate.netnih.gov

Phase I Metabolism: This phase involves oxidation, reduction, and hydrolysis reactions, which are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.govdynamed.com These enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of the majority of drugs. nih.gov For many opioids, CYP enzymes mediate reactions like N-demethylation and hydroxylation. painphysicianjournal.com For instance, CYP3A4 and CYP2C8 are involved in the metabolism of morphine. painphysicianjournal.com It is inferred that CYP enzymes are likely involved in the initial oxidative metabolism of this compound, preparing it for subsequent conjugation reactions.

Phase II Metabolism: This phase consists of conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite. researchgate.netupol.cz The most prominent enzymes in this phase are the Uridine 5'-diphosphate glucuronosyltransferases (UGTs), which catalyze glucuronidation. evotec.comsolvobiotech.com UGTs are the second most important enzyme family in drug metabolism after CYPs. ebmconsult.com The phenolic hydroxyl group in this compound's structure makes it a prime substrate for O-glucuronidation. acs.org Specific UGT isoforms, such as UGT1A1, UGT1A9, and UGT2B7, are known to be heavily involved in the glucuronidation of many opioid compounds. evotec.comebmconsult.com The rapid clearance of the related compound cyclazocine is attributed to this metabolic process. acs.org

| Enzyme Family | Metabolic Phase | Potential Role in this compound Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | Phase I | Catalyzes oxidative reactions, such as hydroxylation or N-dealkylation, creating sites for subsequent conjugation. dynamed.commdpi.com |

| UDP-glucuronosyltransferases (UGT) | Phase II | Catalyzes the conjugation of glucuronic acid to the this compound molecule, a major pathway for its elimination. nih.govsolvobiotech.com |

Metabolic Pathways and Reactive Metabolite Formation in Research Contexts

The metabolic pathway of a drug describes the sequence of biochemical reactions it undergoes in the body. For this compound, the available research points to a primary metabolic pathway involving Phase II conjugation, likely preceded by Phase I oxidation for some portions of the administered dose.

The principal metabolic pathway for benzomorphans like this compound is O-glucuronidation of the phenolic hydroxyl group. acs.orgacs.org This is a detoxification pathway that converts the lipophilic compound into a more water-soluble glucuronide conjugate that can be readily excreted, mainly in the bile. researchgate.net Other potential, though less documented, pathways could include Phase I reactions such as N-dealkylation of the cyclopropylmethyl group or hydroxylation at various positions on the molecule, which are common for opioids. frontiersin.org

In drug metabolism research, there is also a focus on identifying the potential for a compound to form reactive metabolites. evotec.com These are chemically reactive, electrophilic species that can be generated during metabolism, often through the action of CYP enzymes. nih.govevotec.com If not detoxified (e.g., by conjugation with glutathione), these metabolites can covalently bind to cellular macromolecules like proteins, which is a potential mechanism of toxicity. evotec.com The formation of reactive metabolites is often investigated in vitro by incubating the compound with liver microsomes and a "trapping agent" like glutathione (B108866) (GSH). evotec.com The stable adducts formed between the reactive metabolite and the trapping agent can then be detected by mass spectrometry. evotec.com While specific studies detailing the formation of reactive metabolites from this compound are not prominent, this screening is a standard part of modern preclinical research to minimize the risk of idiosyncratic toxicities. evotec.com

| Metabolic Pathway | Phase | Description |

|---|---|---|

| O-Glucuronidation | Phase II | Conjugation of glucuronic acid to the hydroxyl group, leading to a more polar metabolite for excretion. acs.orgacs.org This is considered a major pathway. |

| Oxidation (e.g., Hydroxylation, N-Dealkylation) | Phase I | Potential initial steps catalyzed by CYP enzymes to introduce or expose functional groups for subsequent conjugation. frontiersin.orgdynamed.com |

| Reactive Metabolite Formation & Glutathione Conjugation | Phase I & II | A potential minor pathway where oxidative metabolism by CYPs could form an electrophilic intermediate, which is then detoxified by conjugation with glutathione. evotec.com |

Analytical Methodologies for Ketocyclazocine Quantification and Characterization in Research

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone analytical method that enables the separation, identification, and purification of components within a mixture. nih.govkhanacademy.org This technique operates on the principle of differential partitioning of compounds between a mobile phase (a liquid or gas) and a stationary phase (a solid or a liquid adsorbed on a solid support). nih.govjournalagent.com For a compound like ketocyclazocine, chromatographic methods are indispensable for isolating it from complex mixtures, determining its purity, and quantifying its presence in research samples.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for the analysis of compounds dissolved in a liquid sample. shimadzu.com The system uses a pump to pass a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). shimadzu.com Each component in the mixture interacts with the adsorbent material differently, causing them to flow out of the column at different times (retention times), which allows for their separation, identification, and quantification. shimadzu.com

In the context of opioid research, HPLC is a frequently used method for the purification and analysis of benzomorphan-based compounds like this compound. core.ac.uk It is effective for ensuring the purity of the compound before its use in pharmacological assays and for separating it from reactants or byproducts during synthesis. ku.edu The versatility of HPLC allows for various configurations, such as isocratic systems with a constant mobile phase composition or gradient systems where the mobile phase composition changes over time to achieve optimal separation. infitek.com

Table 1: Typical HPLC System Configuration

| Component | Description | Purpose in this compound Analysis |

|---|---|---|

| Pump | Delivers the mobile phase at a high, constant pressure. | Ensures reproducible retention times for accurate quantification. |

| Injector | Introduces a precise volume of the sample into the mobile phase stream. | Allows for the consistent analysis of this compound samples. |

| Column | A tube packed with the stationary phase (e.g., silica). | Separates this compound from other compounds in the mixture. |

| Detector | Measures the components as they elute from the column (e.g., UV/VIS detector). | Detects and allows for the quantification of the separated this compound. |

| Workstation | Software used to control the system and analyze the data. | Processes the chromatogram to determine purity and concentration. |

This table is a generalized representation of an HPLC system. shimadzu.cominfitek.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comwikipedia.org GC is particularly suited for volatile and semi-volatile compounds. eag.com In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. eag.com The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions, producing a mass spectrum that serves as a molecular "fingerprint," allowing for definitive identification and molecular mass determination. wikipedia.orgeag.com

GC-MS has been effectively used to identify metabolites of this compound. In one study using isolated perfused rat liver, glucuronide metabolites of this compound were identified. nih.gov After administration, bile was collected and derivatized to make the metabolites volatile enough for GC analysis. The subsequent mass spectrometry analysis confirmed that this compound was metabolized to a phenolic glucuronide of the parent drug. nih.gov This powerful technique is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org

Table 2: Key Findings from GC-MS Analysis of this compound Metabolites

| Sample Source | Analyte | Key Finding | Citation |

|---|---|---|---|

| Isolated Perfused Rat Liver (Bile) | This compound | Metabolized to phenolic glucuronides of the parent drug. | nih.gov |

| Isolated Perfused Rat Liver (Bile) | Cyclazocine (B1219694), Pentazocine | Metabolized to phenolic glucuronides and also hydroxylated and excreted as glucuronides. | nih.gov |

This table summarizes findings from a study on benzomorphan (B1203429) metabolism.

High-Performance Liquid Chromatography (HPLC) Applications

Radiometric Assays for Receptor Occupancy and Ligand Binding Studies

Radiometric assays are highly sensitive methods used to study the interaction between a ligand, such as this compound, and its target receptor. These assays typically involve using a radiolabeled form of a ligand (a radioligand) to quantify binding to receptors in tissue homogenates, cell membranes, or other biological preparations. researchgate.netreactionbiology.com

In the study of this compound, which is known as a prototypic kappa opioid receptor agonist, radioligand binding assays are crucial for determining its binding affinity (Ki) and selectivity for different opioid receptor subtypes (mu, delta, and kappa). researchgate.net A common approach is a competitive binding assay, where researchers measure the ability of unlabeled this compound to displace a known radioligand from the receptor. nih.gov

For instance, studies have utilized [3H]ethylthis compound as a radioligand to characterize kappa opioid receptor binding sites. pnas.org Scatchard analysis of [3H]ethylthis compound binding in rat brain homogenates revealed high-affinity binding sites. pnas.org These experiments are sensitive to experimental conditions, such as the concentration of ions like sodium, which can affect ligand binding. pnas.org Such assays provide invaluable data on the potency and receptor interaction profile of the compound. researchgate.net The general procedure involves incubating receptor material with a radioligand, separating the bound from unbound ligand by filtration, and then measuring the radioactivity of the filter using a scintillation counter. eurofinsdiscovery.com

Table 3: Example of Radioligand Binding Assay Data

| Radioligand | Unlabeled Competitor | Receptor Source | Key Parameter Measured | Finding | Citation |

|---|---|---|---|---|---|

| [3H]ethylthis compound | This compound | Rat brain homogenate | Binding affinity | Revealed high-affinity binding sites for the radioligand. | pnas.org |

| [3H]-(+)-pentazocine | Various sigma ligands | Human RPMI 8226 cell membranes | Ki value | Determined the binding affinity of test ligands for the σ1 receptor. | researchgate.net |

This table illustrates the type of data generated from radiometric binding assays.

Advanced Spectroscopic Methods in Chemical Biology Research

Beyond standard analytical techniques, advanced spectroscopic methods provide deeper insights into the structural and functional aspects of this compound and its biological targets. These methods are essential tools in chemical biology for elucidating molecular conformations and dynamic interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational preferences of molecules in solution. nih.gov High-resolution 1H NMR techniques, including two-dimensional correlated spectroscopy (COSY) and nuclear Overhauser effect (NOE) experiments, can be used to study the geometry of kappa-agonists. Such studies provide insights into the specific spatial arrangement of atoms (the pharmacophore) required for interaction with the kappa opioid receptor, comparing flexible molecules to more rigid structures like ketazocine (B1673596). nih.gov

Other spectroscopic methods are applied to understand the downstream effects of receptor activation. For example, spectral analysis of cortical electroencephalograms (EEGs) in rats has been used to study the neuropharmacological effects of this compound. nih.gov These studies revealed that (-)-ketocyclazocine produces characteristic increases in spectral power in the 5-8 Hz frequency band, distinguishing its effects from those of mu or sigma opioid agonists. nih.gov Furthermore, techniques like plasmon-waveguide resonance (PWR) spectroscopy have been developed to monitor real-time conformational changes in G-protein coupled receptors (GPCRs), such as opioid receptors, upon ligand binding, without the need for labels. arizona.edu

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| (-)-Ketazocine |

| (-)-Methadone |

| (-)-SKF-10,047 |

| (+)-SKF-10,047 |

| [3H]-(+)-pentazocine |

| [3H]dihydromorphine |

| [3H]ethylthis compound |

| [3H]morphine |

| Cyclazocine |

| Ethylthis compound |

| Haloperidol |

| This compound |

| Morphine |

| Naloxone (B1662785) |

| Naloxazone |

| N-allylnormetazocine |

| Pantazocine |

| Pentazocine |

| U50488 |

Future Directions and Research Frontiers for Ketocyclazocine and Kappa Opioid Receptor Agonists

Development of Functionally Selective Kappa Opioid Receptor Agonists

A significant frontier in KOR pharmacology is the pursuit of functionally selective or "biased" agonists. KORs, like other G protein-coupled receptors (GPCRs), can initiate multiple intracellular signaling cascades upon activation. The primary therapeutic effects, such as analgesia, are believed to be mediated through G protein signaling pathways. researchgate.netunibo.itmdpi.com Conversely, other signaling pathways, particularly those involving β-arrestin-2 recruitment, have been linked to the adverse effects associated with older KOR agonists, such as dysphoria and sedation. researchgate.netunibo.it

Functional selectivity is the ability of a ligand to preferentially activate one signaling pathway over another. frontiersin.org The development of G protein-biased KOR agonists aims to create compounds that produce analgesia with a reduced side-effect profile. researchgate.netunibo.itnih.gov Researchers have successfully identified small molecule scaffolds, such as triazoles and isoquinolines, that show high affinity for KORs with a clear bias towards G protein activation and minimal β-arrestin-2 recruitment. unibo.it For example, the triazole compound Triazole 1.1 was found to induce antinociception and antipruritic effects without causing sedation or dysphoria in preclinical models. mdpi.com This contrasts with the signaling profile of classical agonists. The pursuit of biased agonism is considered a promising strategy for developing safer and more effective analgesics. mdpi.comfrontiersin.org

| Research Finding | Significance |

| KOR-mediated analgesia is primarily linked to G protein-mediated signaling pathways. researchgate.netunibo.itmdpi.com | Provides a clear therapeutic target for agonist design. |

| Adverse effects like dysphoria and sedation are associated with the β-arrestin-2 signaling pathway. researchgate.netunibo.it | Identifies a pathway to be avoided for improved therapeutic index. |

| Novel triazole and isoquinoline-based agonists demonstrate G protein bias, activating antinociceptive effects without recruiting β-arrestin-2. unibo.itmdpi.com | Represents a successful proof-of-concept for the development of functionally selective KOR agonists with better side-effect profiles. |

Integration of Omics Technologies in Opioid Receptor Research

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the understanding of opioid receptor systems. These high-throughput methods allow for a broad, systems-level analysis of the molecular changes associated with opioid receptor activation. researchgate.net

In the context of opioid research, omics studies on postmortem human brain tissue have identified widespread gene dysregulation associated with opioid use. nih.gov These studies help pinpoint specific biological pathways, such as those involving MAPK signaling and neurotrophic factors like BDNF, that are impacted by opioid exposure. nih.govmedrxiv.org This approach moves beyond a single receptor-pathway focus to create a comprehensive map of the neurobiological landscape.

For KOR research, these technologies can identify novel biomarkers and downstream signaling networks affected by agonists. frontiersin.org For instance, phosphoproteomic studies can reveal the full spectrum of proteins phosphorylated following KOR activation, uncovering previously unknown signaling cascades linked to both therapeutic and adverse effects. frontiersin.org By applying omics to cells or tissues treated with different types of KOR agonists (e.g., classical vs. biased), researchers can build detailed "fingerprints" of their signaling and regulatory consequences, providing critical insights for drug development.

Computational Approaches to Ligand Discovery and Optimization

Computational methods are indispensable tools for accelerating the discovery and optimization of novel KOR ligands. researchgate.net Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two primary strategies. biorxiv.org

SBDD relies on the three-dimensional atomic structure of the target receptor. The elucidation of high-resolution crystal and cryo-electron microscopy (cryo-EM) structures of the KOR in both inactive and active states has been a landmark achievement. nih.govacs.org These structures allow scientists to use molecular docking to screen vast virtual libraries of millions of compounds, predicting how they might bind to the receptor's active site. acs.orgthermofisher.com This approach was used to screen over 14 million isoquinuclidines, leading to the identification of novel dual antagonists for the mu and kappa opioid receptors. acs.org

Computational techniques also enable the optimization of lead compounds. By visualizing the atomic-level interactions between a ligand and the KOR, chemists can make targeted modifications to the molecule's structure to improve its affinity, selectivity, and functional bias. biorxiv.org Molecular dynamics simulations further enhance this process by modeling the dynamic movements of the receptor and ligand over time, providing a more accurate picture of their interaction. nih.gov

Ketocyclazocine as a Template for Novel Pharmacological Probe Design

Although research has largely moved toward developing more sophisticated agonists, the chemical scaffold of this compound—a benzomorphan (B1203429)—remains a valuable starting point for designing new pharmacological tools. mdpi.com The kappa opioid receptor was originally named after this compound, highlighting its foundational role in the field. olemiss.edu

The structure of this compound and other benzomorphans has been used as a template to explore the structure-activity relationships (SAR) of KOR ligands. By systematically modifying different parts of the benzomorphan skeleton, researchers can probe which chemical features are critical for binding to the KOR and for initiating a functional response. This knowledge is crucial for building predictive models of how ligands interact with the receptor. While many newer KOR agonists feature entirely different chemical scaffolds, the principles learned from early work on this compound and its analogs have informed the broader drug design process. Its distinct pharmacological profile compared to morphine was instrumental in the initial classification of opioid receptor subtypes, a fundamental concept that underpins all subsequent opioid research. researchgate.net

Q & A

Q. What is the pharmacological profile of ketocyclazocine, and how is it experimentally characterized?

this compound is a κ-opioid receptor (KOR) agonist initially identified in studies differentiating opioid receptor subtypes . Its pharmacological characterization involves:

- Receptor binding assays : Competitive binding studies using radioligands (e.g., [³H]-diprenorphine) to determine affinity (Ki) and selectivity for KOR over µ-opioid (MOR) and σ receptors.

- Functional assays : In vitro tissue preparations (e.g., guinea pig ileum) to measure agonist efficacy via inhibition of electrically induced contractions.

- In vivo behavioral models : Sedation, diuresis, and analgesia assays in rodents to confirm κ-specific effects .